Emtricitabine-2'-O-glucuronide falls under the category of pharmacologically active metabolites. It is classified as a glucuronide, a type of conjugate formed through the attachment of glucuronic acid to various substrates, which in this case is emtricitabine. This classification is crucial for understanding its role in drug metabolism and pharmacokinetics.
The synthesis of Emtricitabine-2'-O-glucuronide involves the enzymatic process of glucuronidation. This reaction typically requires:
The purification of Emtricitabine-2'-O-glucuronide typically involves chromatographic techniques to isolate the product from unreacted starting materials and by-products.
Emtricitabine-2'-O-glucuronide has a chemical formula of and an average molecular weight of approximately 425.38 g/mol. The structure features:
The molecular structure can be depicted as follows:
This representation highlights the connectivity and functional groups present within the molecule .
Emtricitabine-2'-O-glucuronide participates in several chemical reactions:
These reactions are essential for understanding the metabolic pathways and elimination processes involving emtricitabine .
Emtricitabine functions primarily as an inhibitor of reverse transcriptase in HIV. Its mechanism includes:
This action effectively reduces viral load by preventing the integration of viral DNA into host cell genomes, thereby inhibiting replication .
The stability of Emtricitabine-2'-O-glucuronide under physiological conditions is crucial for its pharmacokinetic behavior, with hydrolysis being a significant pathway for its conversion back to emtricitabine .
Emtricitabine-2'-O-glucuronide plays a vital role in pharmacokinetics as it:
Research into Emtricitabine-2'-O-glucuronide contributes significantly to improving therapeutic strategies against HIV by elucidating how metabolites influence drug efficacy and safety profiles .
Emtricitabine-2'-O-glucuronide is a phase II metabolite of the antiretroviral drug emtricitabine, formed via direct glucuronidation at the 2'-hydroxyl group of its oxathiolane ring. The conjugate exhibits the molecular formula C₁₄H₁₈FN₃O₉S and a molecular weight of 423.37 g/mol, distinguishing it from the parent drug (C₈H₁₀FN₃O₃S; 247.24 g/mol) [3] [4]. The structure features a β-D-glucuronic acid moiety linked through an O-glycosidic bond to the 2'-position of emtricitabine’s heterocyclic ring system [1] [4].
Table 1: Molecular Properties of Emtricitabine-2'-O-Glucuronide
Property | Value | Source/Confirmation |
---|---|---|
Molecular Formula | C₁₄H₁₈FN₃O₉S | PubChem CID 10364982 [1] |
Molecular Weight | 423.37 g/mol | NCATS Inxight Drugs [3] |
Defined Stereocenters | 7 | NCATS Inxight Drugs [4] |
Optical Activity | Unspecified (chiral centers present) | NCATS Inxight Drugs [3] |
CAS Registry Number | 152128-78-4 (free acid) | BOC Sciences [6] |
Sodium Salt Formula | C₁₄H₁₇FN₃NaO₉S (MW: 445.35 g/mol) | BOC Sciences [6] |
The glucuronide’s structure increases hydrophilicity compared to emtricitabine, evidenced by its water-soluble sodium salt form [6]. This modification facilitates renal excretion, aligning with pharmacokinetic data showing 4% of emtricitabine doses excreted as this metabolite [2].
Biosynthetic Pathway
In humans, emtricitabine-2'-O-glucuronide is formed primarily in hepatocytes via UDP-glucuronosyltransferase (UGT) enzymes. Quantitative studies indicate this pathway accounts for ~4% of administered emtricitabine, making it a minor but significant metabolic route [2] [5]. The reaction proceeds as follows:
Emtricitabine + UDP-glucuronic acid → Emtricitabine-2'-O-glucuronide + UDP
Specific UGT isoforms involved remain uncharacterized, though UGT1A and UGT2B subfamilies typically mediate O-glucuronidation of nucleoside analogs [7].
In Vitro Synthesis Methods
Table 2: Synthesis Methods for Emtricitabine-2'-O-Glucuronide
Method | Scale Potential | Yield | Key Advantages | Limitations |
---|---|---|---|---|
Human Liver Microsomes | Analytical | <1 mg | Biologically relevant configuration | Low yield, high cost |
Microbial Biotransformation | Preparative | 50–100 mg | Scalable, no complex protection steps | Metabolite specificity varies |
Chemical Glycosylation | Multi-gram | 15–20% | Full stereochemical control | Requires protection/deprotection |
Structural Confirmation: Elucidation relies on tandem LC-MS/MS and advanced NMR (700 MHz with cryoprobes). Key NMR assignments include anomeric proton signals (δ 5.2–5.8 ppm) and characteristic shifts for the glucuronide’s carboxylic acid carbon (δ ~175 ppm) [7]. The metabolite’s identity is further confirmed by matching chromatographic retention times and mass transitions (m/z 424.1 → 248.0) with biosynthetic references [3] [7].
The stability of emtricitabine-2'-O-glucuronide directly impacts its detectability in biological matrices and pharmacological inactivity.
Degradation Pathways
Stability in Biological Matrices
Table 3: Stability-Influencing Factors
Factor | Effect on Stability | Mitigation Strategy |
---|---|---|
pH < 2 or pH > 10 | Rapid hydrolysis (<1 hour) | Neutralize samples during processing |
β-Glucuronidase Activity | Complete cleavage in gut/bacteria | Add enzyme inhibitors (azide) to urine |
Temperature > 37°C | Slow degradation (days-weeks) | Store samples at -80°C |
UV Exposure | Minimal impact | Use amber storage vials |
The absence of acyl migration pathways (common in carboxylic acid glucuronides) enhances this metabolite’s stability. Its primary degradation route remains enzymatic, not chemical rearrangement [7]. This stability profile supports its reliable quantification in pharmacokinetic studies, where it accounts for ~4% of urinary emtricitabine metabolites [2].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0